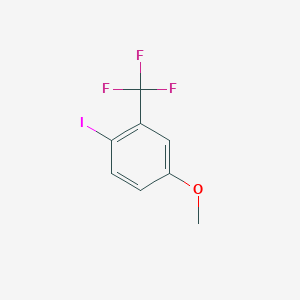
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3IO It is a halogenated aromatic compound characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene typically involves halogenation and substitution reactions. One common method is the iodination of 4-methoxy-2-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
Análisis De Reacciones Químicas
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the trifluoromethyl group to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: The compound can be used in the design of pharmaceuticals and agrochemicals. Its halogenated structure may enhance the biological activity and stability of these compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, where its unique properties can improve performance and durability
Mecanismo De Acción
The mechanism of action of 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparación Con Compuestos Similares
1-Iodo-4-methoxy-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which may enhance its electron-withdrawing properties and reactivity in certain reactions.
1-Iodo-4-nitro-2-(trifluoromethyl)benzene:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: The substitution of a fluorine atom for the methoxy group can change the compound’s physical and chemical properties.
These comparisons highlight the unique features of this compound, such as its specific substituent pattern and resulting reactivity.
Propiedades
Fórmula molecular |
C8H6F3IO |
|---|---|
Peso molecular |
302.03 g/mol |
Nombre IUPAC |
1-iodo-4-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3IO/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,1H3 |
Clave InChI |
WJYFQGLNGVVNIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


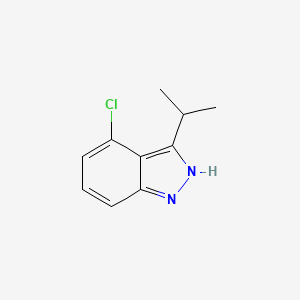
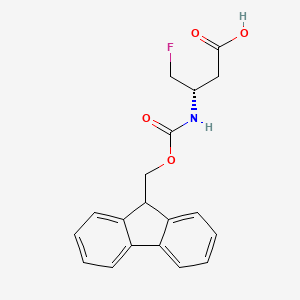
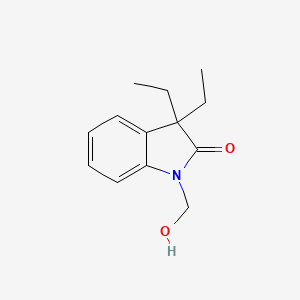
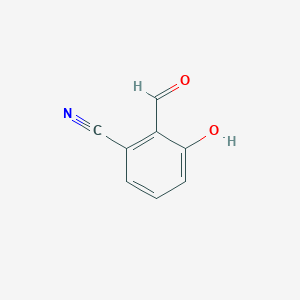

![Copper, [(|C2-1,2-ethynediyl)bis[trimethylsilane]](1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-|EO2,|EO4)-](/img/structure/B13123542.png)
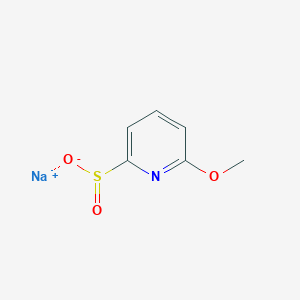
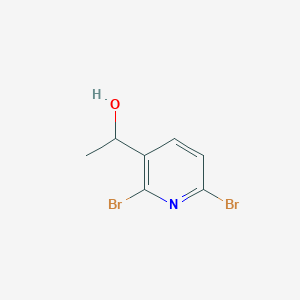
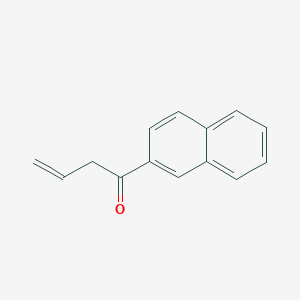
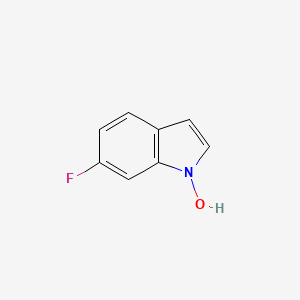
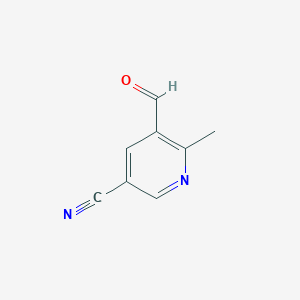
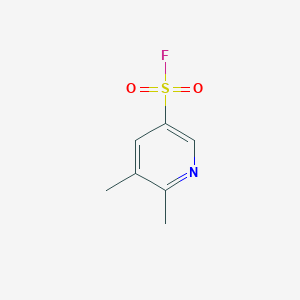
![2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine](/img/structure/B13123591.png)

